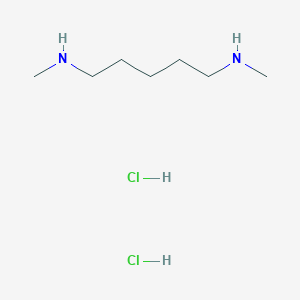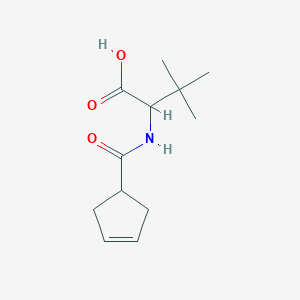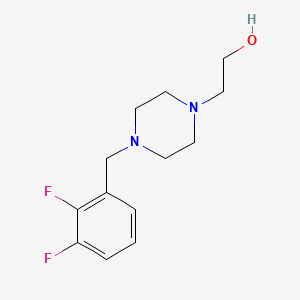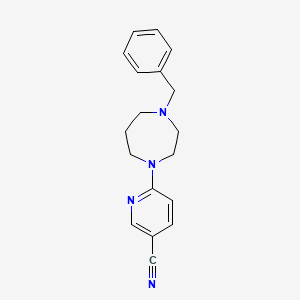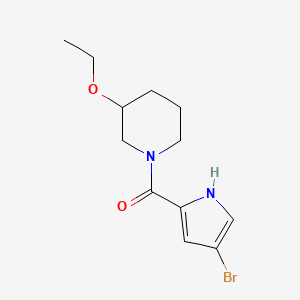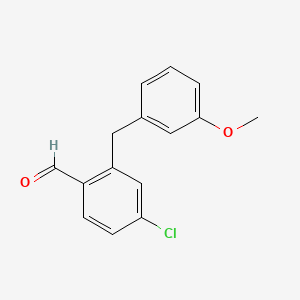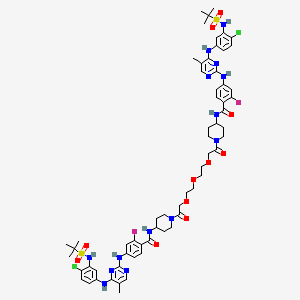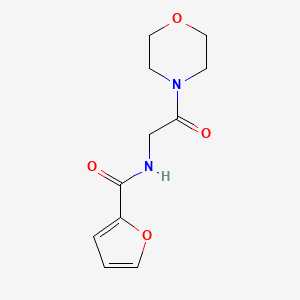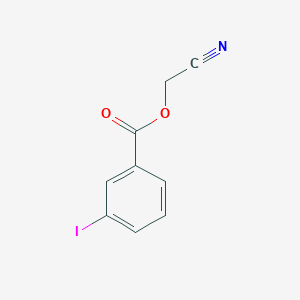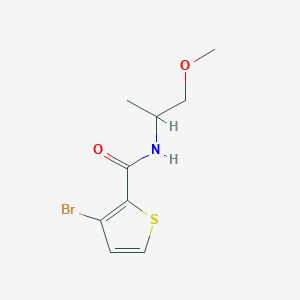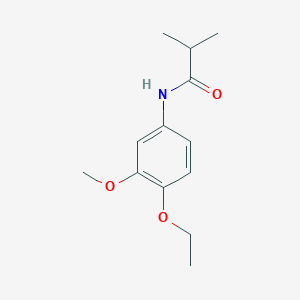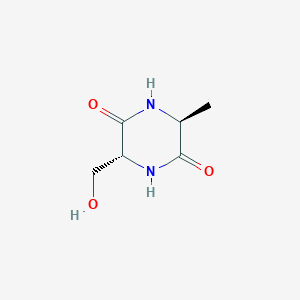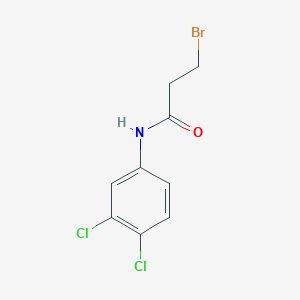
3-bromo-N-(3,4-dichlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(3,4-dichlorophenyl)propanamide is an organic compound with the molecular formula C9H8BrCl2NO It is a derivative of propanamide, where the amide nitrogen is substituted with a 3,4-dichlorophenyl group and the alpha carbon is substituted with a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3,4-dichlorophenyl)propanamide typically involves the bromination of N-(3,4-dichlorophenyl)propanamide. One common method is to react N-(3,4-dichlorophenyl)propanamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic bromination, where the bromine atom is introduced at the alpha position of the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature, concentration, and reaction time, can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-(3,4-dichlorophenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Formation of N-(3,4-dichlorophenyl)propanamide derivatives with different substituents at the alpha position.
Reduction Reactions: Formation of N-(3,4-dichlorophenyl)propanamine or 3-bromo-N-(3,4-dichlorophenyl)propanol.
Oxidation Reactions: Formation of 3-bromo-N-(3,4-dichlorophenyl)propanoic acid or other oxidized derivatives.
Applications De Recherche Scientifique
3-bromo-N-(3,4-dichlorophenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new compounds with potential pharmaceutical or agrochemical applications.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential use in drug development, particularly in designing new therapeutic agents. Its derivatives may exhibit pharmacological activities that can be harnessed for medical treatments.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(3,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The bromine and dichlorophenyl groups contribute to its reactivity and binding affinity. The compound may inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-dichlorophenyl)propanamide: Lacks the bromine atom, making it less reactive in certain chemical reactions.
3-chloro-N-(3,4-dichlorophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-bromo-N-(4-methoxyphenyl)propanamide: Substituted with a methoxy group instead of dichlorophenyl, resulting in different chemical and biological properties.
Uniqueness
3-bromo-N-(3,4-dichlorophenyl)propanamide is unique due to the presence of both bromine and dichlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions with molecular targets, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H8BrCl2NO |
|---|---|
Poids moléculaire |
296.97 g/mol |
Nom IUPAC |
3-bromo-N-(3,4-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H8BrCl2NO/c10-4-3-9(14)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,14) |
Clé InChI |
DQSHVRCLABBODB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)CCBr)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3,5-bis(trifluoromethyl)phenyl]-2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline](/img/structure/B14904350.png)
